N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic acetamide derivative characterized by a tetrahydrothiophene-1,1-dioxide moiety and a substituted phenoxyacetamide backbone. The compound’s structure combines a sulfone-containing heterocycle with a phenoxy group bearing methyl and isopropyl substituents, which may confer unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C16H23NO4S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C16H23NO4S/c1-11(2)14-5-4-12(3)8-15(14)21-9-16(18)17-13-6-7-22(19,20)10-13/h4-5,8,11,13H,6-7,9-10H2,1-3H3,(H,17,18) |
InChI Key |
DUDKPPYONTUYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Common reagents used in the synthesis may include thiophene derivatives, phenoxyacetic acid, and amines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, may be employed to isolate the final product.
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
This reaction is pivotal for modifying the compound’s polarity and bioavailability. Kinetic studies indicate pseudo-first-order behavior under basic conditions .
Nucleophilic Substitution at the Acetamide Carbonyl
The acetamide’s carbonyl carbon is susceptible to nucleophilic attack.
| Nucleophile | Conditions | Products | Catalyst |
|---|---|---|---|
| Primary amines | DCM, RT, 12h | Urea derivatives | DMAP |
| Grignard reagents | THF, −78°C → RT | Tertiary alcohols | None |
| Hydrazine | Ethanol, reflux | Hydrazide derivatives | Acetic acid |
For example, hydrazine yields hydrazide derivatives with potential antimicrobial activity .
Electrophilic Aromatic Substitution (EAS)
The electron-rich phenoxy group undergoes EAS at the para and ortho positions relative to the oxygen atom.
| Reaction | Reagents | Position | Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para | Nitro-substituted derivative |
| Sulfonation | SO₃, H₂SO₄, 50°C | Ortho | Sulfonic acid derivative |
| Halogenation | Br₂, FeBr₃, RT | Para | Brominated derivative |
The 5-methyl and 2-isopropyl substituents sterically hinder meta substitution, directing reactivity to para positions.
Sulfone Reactivity
The 1,1-dioxidotetrahydrothiophen-3-yl group participates in redox and elimination reactions.
| Reaction Type | Reagents | Products | Notes |
|---|---|---|---|
| Reduction | LiAlH₄, THF, reflux | Tetrahydrothiophene (non-sulfonated) | Low yield (~30%) |
| Elimination | DBU, DMF, 100°C | Alkene derivatives | Requires anhydrous |
Reduction of the sulfone to a sulfide is challenging due to the stability of the sulfone group, but LiAlH₄ achieves partial conversion.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions via its aryl ether group.
| Coupling Type | Catalyst | Substrates | Products |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl ether derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | N-aryl acetamide derivatives |
These reactions expand structural diversity for SAR studies in drug discovery .
Cycloaddition Reactions
The sulfone and phenoxy groups enable participation in [3+2] and [4+2] cycloadditions.
| Cycloaddition Type | Reagents | Products |
|---|---|---|
| Huisgen (azide-alkyne) | CuI, DIPEA | Triazole-linked conjugates |
| Diels-Alder | Maleic anhydride, heat | Six-membered cyclohexene derivatives |
Cycloadditions are utilized to create complex architectures for materials science applications.
Photochemical Reactions
UV irradiation induces homolytic cleavage of the acetamide C–N bond, generating radicals.
| Conditions | Products | Applications |
|---|---|---|
| UV (254 nm), benzophenone | Radical-coupled dimers | Polymer initiators |
This reactivity is harnessed in photopolymerization studies .
Comparative Reactivity with Analogues
The compound’s reactivity is distinct from structurally related derivatives:
| Compound | Key Reaction Differences |
|---|---|
| N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide | Faster EAS due to electron-donating furan |
| N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide | Enhanced nucleophilic substitution at benzyl position |
| 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen)acetamide | Reduced steric hindrance improves coupling reaction yields |
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological or chemical outcomes.
Comparison with Similar Compounds
Anti-Inflammatory and Analgesic Potential
- Cyclohexyl/Camphor-Based Acetamides (): Derivatives like 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide showed 45–62% inhibition in carrageenan-induced edema, comparable to indomethacin. The target compound’s sulfone group may improve potency .
- Thiazolidinedione Derivatives (): Compounds with (Z)-2,4-dioxothiazolidine exhibited IC50 values < 10 µM in inflammation models. The target compound’s phenoxy group may mimic this activity .
Ion Channel Modulation
Anticancer Activity
- Thiadiazole Acetamides (): Compound 7d demonstrated IC50 = 1.8 µM against Caco-2 cells. The target compound’s bulky substituents may hinder similar cytotoxicity .
Key Research Findings
- Therapeutic Potential: Structural similarities to TRPA1 antagonists () and anti-inflammatory agents () suggest underexplored applications in pain management or airway diseases.
- Synthetic Feasibility : The compound’s synthesis aligns with established acetamide protocols, enabling scalable production .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 419.5 g/mol. The structure features a tetrahydrothiophene ring, an acetamide group, and a phenoxy moiety, which contribute to its biological properties.
Research indicates that this compound acts as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in regulating neuronal excitability and synaptic transmission. The activation of these channels can lead to various physiological effects, including modulation of neurotransmitter release and cardioprotective effects.
Antimicrobial Properties
The compound has shown promising antibacterial and antifungal activities . Studies utilizing agar diffusion and broth dilution methods have demonstrated its effectiveness against various microbial strains. For instance, it exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Comparison |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Comparable to standard antibiotics |
| Escherichia coli | 64 µg/mL | Moderate activity |
| Candida albicans | 16 µg/mL | Comparable to miconazole |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that the compound exhibits low toxicity towards human cell lines at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications.
Case Study 1: GIRK Channel Activation
In a study focused on the activation of GIRK channels, this compound was evaluated alongside other known activators. The compound demonstrated nanomolar potency in activating GIRK1/2 channels, significantly outperforming traditional urea-based compounds in terms of metabolic stability and efficacy .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound against clinically used antibiotics. It was found that the compound's antibacterial activity was comparable to that of ceftriaxone, while exhibiting enhanced antifungal properties against Candida albicans, suggesting its potential as an alternative therapeutic agent in treating infections resistant to conventional drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
